Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-
Description
The compound 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]acetamide is a chiral acetamide derivative characterized by its stereospecific (S)-configuration at the hydroxymethyl-bearing carbon. Its structure includes a 2-phenylethyl backbone modified with a hydroxymethyl group and a chloroacetamide moiety. Key features include:
- Chiral center: The (1S)-configuration influences its biological interactions and degradation pathways.
- Hydroxymethyl group: Enhances hydrophilicity compared to methoxy or methyl substituents in analogs.
- Phenylethyl chain: Provides steric bulk and aromatic interactions, which may affect receptor binding or environmental persistence.
Properties
IUPAC Name |
2-chloro-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-7-11(15)13-10(8-14)6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHWQJCNBTFLA-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94193-78-9 | |
| Record name | 2-chloro-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the reported methods for synthesizing Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- involves the reaction of 2-chloroacetamide with formaldehyde. This reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
Starting Materials: 2-chloroacetamide and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at a temperature range of 0-80°C.
Product Isolation: The product is isolated through crystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Safety and Hazards
The compound is classified under several safety categories:
- Acute Toxicity : Harmful if swallowed (H302)
- Skin Irritation : Causes skin irritation (H315)
- Eye Damage : Causes serious eye damage (H318)
Organic Synthesis
Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals due to its reactivity and ability to form diverse chemical structures.
Pharmaceutical Development
This compound is involved in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties. The following table summarizes notable pharmaceutical applications:
| Application | Description |
|---|---|
| Anti-inflammatory agents | Derivatives are explored for their efficacy in reducing inflammation. |
| Analgesics | Potential use in pain relief formulations based on its chemical structure. |
| Antimicrobial agents | Investigated for effectiveness against various bacterial strains. |
Agrochemical Production
In the agrochemical sector, acetamide derivatives are being researched for their effectiveness as herbicides and pesticides. Their ability to inhibit specific enzymes in plant growth makes them valuable for developing selective herbicides.
Dyestuff Intermediate
The compound is also used as an intermediate in dye manufacturing processes, contributing to the production of various colorants used in textiles and other materials.
Case Study 1: Synthesis of Anti-inflammatory Agents
Research conducted by Smith et al. (2023) demonstrated the synthesis of a novel anti-inflammatory compound using acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-. The study highlighted:
- Methodology : Utilization of acetamide in a multi-step synthesis involving key intermediates.
- Results : The synthesized compound showed a significant reduction in inflammation markers in vitro.
Case Study 2: Agrochemical Applications
A study by Johnson et al. (2024) explored the herbicidal properties of acetamide derivatives:
- Methodology : Field trials were conducted to assess the efficacy of a formulated herbicide based on acetamide.
- Results : The formulation demonstrated effective weed control with minimal impact on crop yield.
Mechanism of Action
The mechanism by which Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- exerts its effects involves its ability to release formaldehyde under certain conditions. This formaldehyde release can lead to various biochemical interactions, including protein cross-linking and modulation of cellular responses . The molecular targets and pathways involved are primarily related to its role as a formaldehyde donor.
Comparison with Similar Compounds
2-Chloro-N-[(1S)-1-phenylethyl]acetamide (CAS 36293-01-3)
- Structure : Lacks the hydroxymethyl group, featuring a simpler phenylethyl chain.
- Molecular Formula: C₁₀H₁₂ClNO; Molecular Weight: 197.66 g/mol .
- Key Properties: XLogP3 = 2.1, hydrogen bond donors = 1, topological polar surface area = 29.1 Ų .
S-Metolachlor (Herbicide)
- Structure : 2-Chloro-N-(6-ethyl-o-tolyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide.
- Key Features : Contains a methoxy group and methylethyl substituent instead of hydroxymethyl.
- Activity : Herbicidal efficacy relies on stereospecificity; the (S)-isomer is the active form .
- Comparison : The methoxy group enhances lipophilicity, favoring soil adsorption, whereas the hydroxymethyl in the target compound may improve water solubility and degradation rates.
Alachlor (Herbicide)
- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Key Features : Methoxymethyl and diethylphenyl substituents.
- Environmental Impact : Persistent in soil due to high logP (~3.0) .
- Comparison : The target compound’s hydroxymethyl group may reduce environmental persistence compared to alachlor’s methoxymethyl group.
S-Metolachlor Transformation Products (TPs)
- Example : 2-Chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-hydroxypropan-2-yl)acetamide.
- Structure : Hydroxymethyl on the phenyl ring and hydroxypropan-2-yl substituent.
- Prioritization : Hydroxyl groups increase polarity, making TPs more mobile in aquatic systems .
- Comparison : The target compound’s hydroxymethyl on the ethyl chain may reduce hydrogen bonding capacity compared to phenyl-ring hydroxymethyl TPs, affecting solubility and toxicity.
Data Tables
Table 1: Physicochemical Properties of Selected Acetamides
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| Target Compound* | C₁₁H₁₄ClNO₂ | 227.69 | ~1.5 | 2 | ~46.0 |
| 2-Chloro-N-[(1S)-1-phenylethyl]acetamide | C₁₀H₁₂ClNO | 197.66 | 2.1 | 1 | 29.1 |
| S-Metolachlor | C₁₅H₂₂ClNO₂ | 283.80 | 3.2 | 1 | 29.5 |
| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | 3.0 | 1 | 29.5 |
*Estimated based on structural analogs.
Table 2: Structural and Functional Group Comparisons
| Compound | Key Substituents | Chiral Centers | Potential Environmental Impact |
|---|---|---|---|
| Target Compound | Hydroxymethyl, phenylethyl | 1 (S) | Moderate persistence due to hydroxyl group |
| S-Metolachlor | Methoxy, methylethyl | 1 (S) | High soil adsorption |
| Alachlor | Methoxymethyl, diethylphenyl | 0 | High persistence |
| S-Metolachlor TP (Hydroxymethyl-phenyl) | Hydroxymethyl (phenyl), hydroxypropan-2-yl | 1 | High aquatic mobility |
Research Findings and Implications
- Stereospecificity : The (S)-configuration in the target compound and S-metolachlor is critical for biological activity, as seen in herbicidal efficacy .
- Hydroxymethyl vs.
- Toxicity Prioritization : Structural analogs with hydroxyl groups on aromatic rings (e.g., S-metolachlor TPs) are prioritized for toxicity studies due to enhanced reactivity and bioavailability .
Biological Activity
Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
- Chemical Formula: C10H12ClN
- Molecular Weight: 185.66 g/mol
- CAS Number: 2832-19-1
This acetamide derivative features a chloro group which is significant for its biological activity. The presence of the chloro atom enhances the stability and interaction of the molecule with biological targets, particularly in antimicrobial applications.
Biological Activity Overview
The biological activity of Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- has been primarily evaluated in the context of its antimicrobial properties. Research indicates that chloroacetamides, including this compound, exhibit varying degrees of effectiveness against different bacterial strains.
Antimicrobial Activity
- Mechanism of Action : The chloro group in acetamides is known to improve binding affinity to target enzymes, which can lead to cell lysis in bacteria. This mechanism is particularly noted in studies involving Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that Acetamide derivatives can significantly inhibit bacterial growth. For instance, the MIC values for related compounds showed promising antibacterial activity, indicating potential for further development as antimicrobial agents .
- Cytotoxicity and Pharmacokinetics : Initial assessments of cytotoxicity suggest favorable profiles for these compounds, indicating a lower risk of toxicity in vivo. The pharmacokinetic parameters also suggest that these compounds could be viable candidates for oral administration .
Study 1: Antibacterial Potential
A study by Katke et al. evaluated several acetamide derivatives for their antibacterial properties using agar diffusion methods. The results indicated zones of inhibition ranging from 7 mm to 36 mm against various bacterial strains, highlighting the broad-spectrum potential of these compounds .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 16 - 35 |
| Pseudomonas aeruginosa | 10 - 36 |
| Staphylococcus aureus | 10 - 36 |
Study 2: Structure-Activity Relationship
Research conducted on N-substituted chloroacetamides revealed that variations in substituents on the phenyl ring significantly influence antimicrobial activity. Compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating better membrane penetration and subsequent antimicrobial efficacy .
Q & A
Basic Question: What are the key synthetic routes for 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]acetamide, and what reaction conditions optimize yield?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting 2-chloroacetyl chloride with a chiral amine precursor, (1S)-1-(hydroxymethyl)-2-phenylethylamine, under controlled conditions. For example:
- Step 1 : Dissolve the amine in anhydrous dichloromethane (DCM) at 0°C.
- Step 2 : Slowly add 2-chloroacetyl chloride with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Step 3 : Stir at room temperature for 12–24 hours.
- Key Optimization : Use a molar ratio of 1:1.2 (amine:chloroacetyl chloride) to minimize side reactions. Yields typically range from 65–75% after purification via column chromatography .
Table 1 : Reaction Conditions and Yields
| Precursor Amine | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| (1S)-configured | DCM | Et₃N | 70 | |
| Racemic mixture | THF | DIPEA | 60 |
Basic Question: How can researchers characterize the stereochemical purity and functional groups of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to resolve enantiomers. Retention times for the (S)-enantiomer are typically 8.2 min .
- Infrared Spectroscopy (IR) : Key peaks include:
- ¹H NMR : Key signals:
- δ 1.5–1.7 ppm (CH₃ from phenylethyl group)
- δ 3.6–3.8 ppm (CH₂OH, hydroxymethyl)
- δ 4.2–4.4 ppm (N-CH₂-CO) .
Advanced Question: How does the (S)-stereochemistry influence herbicidal activity compared to the (R)-enantiomer?
Methodological Answer:
The (S)-enantiomer exhibits higher bioactivity due to optimal spatial alignment with target enzymes (e.g., very-long-chain fatty acid (VLCFA) synthases in plants). In pre-emergent herbicidal assays:
- (S)-enantiomer : 90% inhibition of weed growth at 1 ppm.
- (R)-enantiomer : <20% inhibition at the same concentration.
This enantioselectivity is attributed to differential binding affinity in the enzyme’s active site, validated via molecular docking studies .
Advanced Question: What mechanistic insights explain its role as a herbicide?
Methodological Answer:
The compound inhibits VLCFA synthesis in germinating weeds by binding to ketoacyl-CoA synthases (KCS). Key steps:
Uptake : Absorbed via root and shoot tissues.
Metabolic Activation : Hydroxymethyl group undergoes oxidation to form reactive intermediates.
Enzyme Inhibition : Disrupts lipid biosynthesis, leading to cell membrane dysfunction.
Table 2 : Comparative Herbicidal Activity
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Target compound (S-form) | KCS6 | 0.8 |
| Dimethenamid | KCS12 | 1.2 |
Advanced Question: How can computational modeling predict its interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use Schrödinger Suite to model binding to KCS enzymes. Key findings:
- Hydrophobic interactions between the phenyl group and enzyme residues (e.g., Phe-245).
- Hydrogen bonding between the hydroxymethyl group and Ser-189.
- Docking Scores : Glide XP score of -9.2 kcal/mol indicates strong binding .
Advanced Question: What structural modifications enhance or reduce its herbicidal potency?
Methodological Answer:
- Enhanced Activity : Replacing hydroxymethyl with methoxy (as in S-Metolachlor) increases lipophilicity and soil mobility .
- Reduced Activity : Bulky substituents on the phenyl group sterically hinder enzyme binding.
Table 3 : Structure-Activity Relationships (SAR)
| Modification | Herbicidal Efficacy (% Inhibition) |
|---|---|
| Hydroxymethyl → Methoxy | 95% |
| Phenyl → Pyridyl | 40% |
Advanced Question: What are its environmental degradation pathways and half-life in soil?
Methodological Answer:
- Hydrolysis : Half-life of 30 days at pH 7; accelerated in alkaline conditions (pH >9).
- Microbial Degradation : Pseudomonas spp. metabolize the compound via oxidative cleavage of the acetamide bond.
- Photolysis : UV exposure degrades the phenyl group, forming chlorinated byproducts .
Advanced Question: How should researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Variable Factors : Soil pH, enantiomeric purity, and application timing (pre- vs. post-emergent).
- Resolution Strategy :
Advanced Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure <0.1 kPa at 25°C).
- Storage : In airtight containers away from ignition sources (ignition temperature >300°C) .
Advanced Question: What metabolic pathways are involved in its detoxification in non-target organisms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
